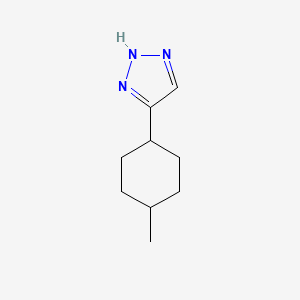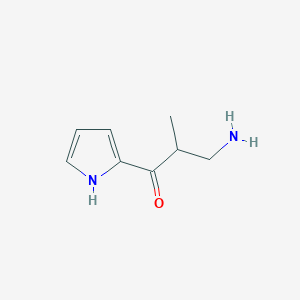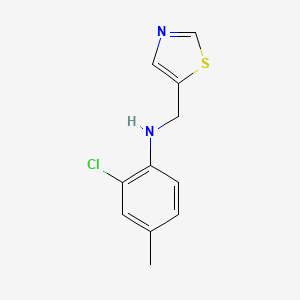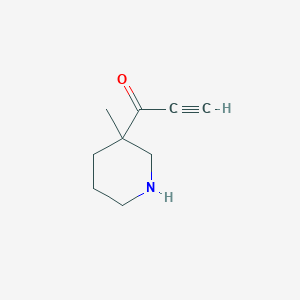![molecular formula C13H8FN3O2 B13197024 6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorophenyl group attached at the 6-position and a carboxylic acid group at the 8-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a tandem reaction mechanism that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and increases the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave-assisted synthesis and other eco-friendly techniques can be scaled up for industrial production, ensuring high yields and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including acting as enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound can act as an inverse agonist, inhibitor, or activator, depending on the target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the triazole ring but has a thiadiazine ring instead of a pyridine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring fused to the triazole ring.
1,2,4-Triazolo[1,5-c]pyrimidine: Another similar compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of the fluorophenyl group and the carboxylic acid group, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C13H8FN3O2 |
|---|---|
Peso molecular |
257.22 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O2/c14-11-4-2-1-3-9(11)8-5-10(13(18)19)12-15-7-16-17(12)6-8/h1-7H,(H,18,19) |
Clave InChI |
XONROPDTKTXLBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)


![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)



